molecular formula C12H10ClN3O3 B12828709 3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

Cat. No.: B12828709
M. Wt: 279.68 g/mol
InChI Key: HHROYGCPPBCPMP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione . The nomenclature follows a hierarchical approach:

  • Parent heterocycle : The core structure is identified as pyrrolo[3,4-c]pyridine, a bicyclic system combining pyrrole (five-membered ring with one nitrogen) and pyridine (six-membered aromatic ring with one nitrogen). The fusion occurs at positions 3 and 4 of the pyrrole ring and position c of the pyridine ring.
  • Substituents :
    • A chlorine atom is attached to position 4 of the pyridine ring.
    • A piperidine-2,6-dione group is bonded to position 2 of the pyrrolopyridine system via its nitrogen atom.
  • Functional groups : The 1-oxo designation indicates a ketone at position 1 of the pyrrolopyridine, while the 2,6-dione in the piperidine ring denotes two ketone groups at positions 2 and 6.

The systematic name reflects the compound’s connectivity and prioritizes the principal heterocycle, ensuring unambiguous identification in chemical databases.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

3-(4-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H10ClN3O3/c13-10-7-5-16(12(19)6(7)3-4-14-10)8-1-2-9(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18)

InChI Key

HHROYGCPPBCPMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyrrolo[3,4-c]pyridine Core

The pyrrolo[3,4-c]pyridine core is synthesized using cyclization techniques:

  • Starting Materials: Chloro-substituted pyridine derivatives and carbonyl compounds.
  • Reaction Conditions: Cyclization is typically achieved under acidic or basic conditions with heat to promote ring closure.

Step 3: Chlorination

Chlorination is performed to introduce the chloro group at the desired position:

  • Reagents: Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 4: Purification

The crude product is purified using recrystallization or chromatography techniques to ensure high purity.

Reaction Pathways

Step Reaction Type Key Reactants Conditions Outcome
1 Cyclization Chloro-pyridine + Amine Heat, Acid/Base Catalyst Formation of pyrrolo[3,4-c]pyridine
2 Condensation Piperidine dione + Pyrrolo[3,4-c]pyridine Acid/Base Catalyst Formation of intermediate
3 Chlorination Intermediate + SOCl₂/POCl₃ Room Temp/Heat Final compound
4 Purification Crude product Recrystallization/Chromatography Pure compound

Notes on Optimization

To improve yield and purity:

  • Use high-purity starting materials.
  • Optimize reaction temperatures and times.
  • Employ effective purification methods such as column chromatography.

Data Table: Key Parameters for Synthesis

Parameter Value/Condition
Molecular Formula C₁₂H₁₀ClN₃O₃
Molecular Weight 279.68 g/mol
Purity ≥95%
Typical Yield ~50–80%
Reaction Time Varies (hours to days)

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 4-chloro group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for generating derivatives with modified biological or physicochemical properties.

Reaction TypeReagents/ConditionsProductKey Findings
Aromatic substitutionAlkoxides (e.g., NaOCH₃), DMF, 90°CMethoxy-substituted pyrrolopyridineImproved solubility in polar solvents
AminolysisPrimary amines, K₂CO₃, DMSO, 80°C4-Amino-pyrrolo[3,4-c]pyridine analogsEnhanced antidiabetic activity in analogs (IC₅₀: 2–15 μM)
SNAr with thiolsThiophenol, CuI, 120°C4-Phenylthio derivativeIncreased lipophilicity (logP: +1.2 vs. parent)

Piperidine-2,6-dione Ring Modifications

The diketopiperazine-like structure participates in condensation and ring-opening reactions.

Condensation with Amines

The carbonyl groups react with primary amines to form imine derivatives:

text
Piperidine-2,6-dione + R-NH₂ → Imine-linked conjugates
  • Conditions : Ethanol, reflux, 12 hrs

  • Example : Reaction with benzylamine yields N-benzyl derivatives with retained pyrrolopyridine chlorination .

Reduction of Carbonyl Groups

Selective reduction using NaBH₄/CeCl₃:

text
2,6-Dione → 2,6-Diol (retains pyrrolopyridine integrity)
  • Yield : 68–72%

  • Application : Diol intermediates enable further functionalization (e.g., esterification) .

Pyrrolo[3,4-c]pyridine Ring Reactivity

The fused heteroaromatic system engages in electrophilic and cycloaddition reactions.

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing effects of the dione and chloro groups:

ElectrophileConditionsPositionOutcome
Nitration (HNO₃/H₂SO₄)0°C, 2 hrsC-5, C-7Di-nitro derivatives (low yield: 12%)
Bromination (Br₂/Fe)CHCl₃, 50°CNo substitutionDecomposition observed

Cycloaddition Reactions

The pyrrole ring participates in [3+2] cycloadditions with azides:

text
Pyrrolopyridine + NaN₃ → Triazolo-fused derivatives
  • Catalyst : Cu(I), 70°C

  • Yield : 55%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

ReactionCatalytic SystemSubstituent IntroducedApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl/heteroarylAntibacterial derivatives (MIC: 4 μg/mL)
Buchwald-HartwigPd₂(dba)₃, XantphosAmino groupsKinase inhibitors (IC₅₀: <100 nM)

Hydrolysis and Stability Studies

The compound undergoes pH-dependent degradation:

ConditionDegradation PathwayHalf-LifeMajor Products
Acidic (pH 2.0)Cleavage of pyrrolopyridine-dione bond3.2 hrsChloropyridine fragment + diketopiperazine
Alkaline (pH 9.0)Hydrolysis of amide bond8.5 hrsPyrrolopyridine acid + piperidine-2,6-dione

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reaction profiles:

CompoundChloro SubstitutionKey Reaction Difference
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC-4Faster SNAr with amines (t₁/₂: 15 min vs. 2 hrs)
6-Chloro-pyrido[2,3-b]azepinC-6Resistant to hydrolysis at pH < 5

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrrolo[3,4-c]pyridine structure exhibit significant biological activities. Notably, derivatives of this compound have shown potential in:

Anticancer Activity

Studies have reported that derivatives similar to 3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione possess anticancer properties. For instance:

  • The compound exhibits cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Anti-inflammatory Properties

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. Molecular docking studies suggest that it binds effectively to these enzymes, indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research has also pointed to neuroprotective properties due to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Studies

Several studies have documented the applications of this compound in drug development:

  • Anti-inflammatory Drug Development :
    • A study demonstrated that this compound could serve as a lead for developing new anti-inflammatory drugs by inhibiting COX and LOX enzymes more effectively than existing treatments .
  • Cancer Therapeutics :
    • Research indicated that modifications of the compound led to enhanced anticancer activity against specific cell lines, suggesting its potential in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(6-Chloro-1-oxo-1H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

Compound B (3-(6-Chloro-1-oxo-1H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione) is a positional isomer of Compound A, differing in the chlorine substituent’s location (position 6 instead of 4). Key distinctions include:

  • Molecular Weight : 279.68 g/mol vs. 293.66 g/mol for Compound A .
  • Solubility : Compound B’s solubility profile is less characterized but shows similar polar organic solvent compatibility (e.g., DMSO) .
Parameter Compound A Compound B
Chlorine Position 4 6
Molecular Weight (g/mol) 293.66 279.68
CAS Number 2154357-70-5 / 1402664-68-9 2154343-28-7
Research Use Protein interaction studies Undisclosed, likely similar

Functional Group Variations: Lenalidomide

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)piperidine-2,6-dione) shares the 2,6-dioxopiperidine moiety but replaces the pyrrolo[3,4-c]pyridine core with an isoindole ring and substitutes chlorine with an amino group. Key differences:

  • Pharmacological Activity: Lenalidomide is FDA-approved for multiple myeloma and myelodysplastic syndromes, acting as an immunomodulator via cereblon E3 ligase binding .
Parameter Compound A Lenalidomide
Core Structure Pyrrolo[3,4-c]pyridine Isoindole
Key Substituent 4-Chloro 4-Amino
Clinical Status Research-only FDA-approved
Solubility DMSO-dependent High aqueous solubility

Derivatives with Therapeutic Modifications

A derivative, 3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, incorporates a morpholine-methyl-benzyl group. This modification:

  • Enhances Target Specificity : The bulky benzyl group improves binding to autoimmune disease targets (e.g., systemic lupus erythematosus) by increasing hydrophobic interactions .
  • Bioavailability : The morpholine moiety enhances blood-brain barrier penetration, a feature absent in Compound A .

Biological Activity

3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione is a complex organic compound notable for its unique structure and potential biological activities. This compound features a piperidine core with a chloro-substituted pyrrolo[3,4-c]pyridine moiety, contributing to its distinct pharmacological properties. The molecular formula is C12H10ClN3O3C_{12}H_{10}ClN_{3}O_{3} with a molecular weight of approximately 279.68 g/mol .

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES O=C1CCC(N2CC3=C(C=CN=C3Cl)C2=O)C(=O)N1\text{SMILES }O=C1CCC(N2CC3=C(C=CN=C3Cl)C2=O)C(=O)N1

Biological Activity Overview

Research indicates that compounds containing the pyrrolo[3,4-c]pyridine structure exhibit a range of biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of pyrrolo[3,4-c]pyridine compounds possess significant antitumor properties. For instance, related compounds have been found to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. The presence of the chloro substituent is believed to enhance its efficacy against resistant strains .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

The biological activity of this compound is thought to involve multiple pathways:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways related to tumor growth and inflammation.
  • Interaction with DNA : Certain studies suggest that similar compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

Case Study 1: Antitumor Activity

A study conducted on a series of pyrrolo[3,4-c]pyridine derivatives reported that one derivative exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa and MCF7). The mechanism was attributed to apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC₈H₆ClN₃OSimple pyrrole-pyridine structureAntimycobacterial
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC₈H₆ClN₃OSimilar to above but different substitutionAnticancer
6-Chloro-pyrido[2,3-b]azepinC₉H₈ClN₃OContains an azepine ringAntitumor activity

The unique combination of a piperidine core with a chlorinated pyrrolo structure gives this compound distinct properties that may enhance its therapeutic potential compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Catalytic Systems : Use p-toluenesulfonic acid (p-TsOH) as a catalyst for cyclocondensation reactions, as demonstrated in analogous pyrrolo-pyridine syntheses .

  • Solvent Optimization : Dichloromethane (DCM) is effective for intermediates, but ensure rigorous drying steps to avoid hydrolysis .

  • Purification : Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) achieves >95% purity. Confirm purity via HPLC with ammonium acetate buffer (pH 6.5) .

    • Data Table :
CatalystSolventYield (%)Purity (%)Reference
p-TsOHEthanol7899
NaOHDCM6598

Q. Which analytical techniques are most suitable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Compare with spectral libraries of structurally related pyrrolo-pyridines .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+^+) and fragmentation patterns. Expected m/z: ~350–360 .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and ammonium acetate buffer .

Advanced Research Questions

Q. How do polymorphic forms influence the stability and bioavailability of this compound?

  • Methodology :

  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) under controlled humidity. Monitor forms via XRPD and DSC .

  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and thermal stability. Correlate with bioavailability predictions from computational models .

    • Data Table :
PolymorphMelting Point (°C)Solubility (mg/mL)Stability (Days at 40°C)
Form I1780.1530
Form II1650.4515

Q. What computational strategies predict the compound’s pharmacokinetic properties and drug-likeness?

  • Methodology :

  • ADME Prediction : Use SwissADME or similar tools to calculate logP (target <3), topological polar surface area (TPSA <140 Ų), and bioavailability scores .

  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

    • Data Table :
ParameterPredicted ValueAcceptability
logP2.8Optimal
TPSA (Ų)85High absorption
H-bond donors/acceptors2/6Rule of 5 compliant

Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?

  • Methodology :

  • Environmental Persistence : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under UV light .

  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC50_{50}) and algal growth inhibition tests .

    • Data Table :
Test OrganismEndpointResult (mg/L)
Daphnia magna48-h LC50_{50}12.5
Pseudokirchneriella72-h EC50_{50}8.2

Methodological Considerations

  • Contradictions in Data :

    • and highlight differing stability outcomes for polymorphs. Resolve via in situ Raman spectroscopy during crystallization to track phase transitions .
    • Synthesis yields in (65%) vs. (78%) suggest solvent selection (DCM vs. ethanol) critically impacts reaction efficiency .
  • Experimental Design :

    • For ecological studies, adopt a split-split plot design (as in ) to evaluate multiple variables (e.g., pH, temperature) across biological replicates .

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